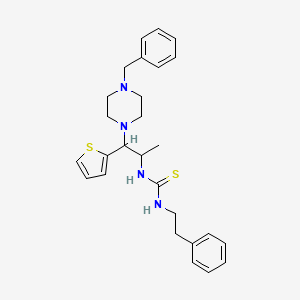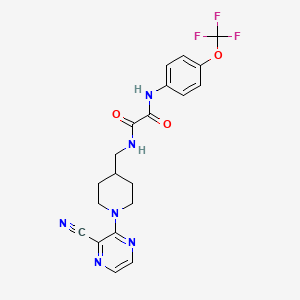![molecular formula C21H20N2O6 B2530520 N-[2-(3,4-二甲氧苯基)乙基]-5-(3-硝基苯基)呋喃-2-甲酰胺 CAS No. 618419-38-8](/img/structure/B2530520.png)
N-[2-(3,4-二甲氧苯基)乙基]-5-(3-硝基苯基)呋喃-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide is a furan-carboxamide derivative. Furan-carboxamide derivatives have been studied for their potential as inhibitors of various biological targets, including lethal H5N1 influenza A viruses and drug-resistant bacteria. These compounds are characterized by a furan ring attached to a carboxamide group, and they often have additional substituents that can significantly influence their biological activity .
Synthesis Analysis
The synthesis of furan-carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with an amine in the presence of a base, such as triethylamine (Et3N), to yield high product yields. For example, N-(4-bromophenyl)furan-2-carboxamide was synthesized with an excellent yield of 94% . Although the specific synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide is not detailed in the provided papers, similar synthetic routes could be employed, potentially involving palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling .
Molecular Structure Analysis
The molecular structure of furan-carboxamide derivatives is crucial for their biological activity. Systematic structure-activity relationship (SAR) studies have shown that substituents on the furan ring, such as methyl groups or nitro groups, can significantly affect the compound's efficacy against targets like the H5N1 virus . The presence of a nitrophenyl group, as seen in the compound of interest, suggests that it may have been designed to enhance biological activity through electronic effects or molecular interactions with the target.
Chemical Reactions Analysis
Furan-carboxamide derivatives can undergo various chemical reactions, including cross-coupling reactions to introduce different substituents on the aromatic ring, which can alter their biological properties. The Suzuki-Miyaura cross-coupling is one such reaction that has been used to synthesize functionalized furan-carboxamide derivatives . These reactions are typically facilitated by catalysts like palladium on triphenylphosphine and bases such as potassium phosphate.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-carboxamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-donating groups like methoxy and electron-withdrawing groups like nitro can affect these properties. Analytical techniques such as FTIR, NMR, Mass spectrometry, and elemental analysis are used to confirm the structure of these compounds . These properties are essential for the compound's interaction with biological targets and its overall pharmacokinetic profile.
科学研究应用
将生物质转化为呋喃衍生物
N-[2-(3,4-二甲氧苯基)乙基]-5-(3-硝基苯基)呋喃-2-甲酰胺及其衍生物在将植物生物质转化为呋喃衍生物方面具有重大潜力,而呋喃衍生物在各个行业中都很有价值。这些衍生物对于从可再生资源合成聚合物、功能材料和燃料至关重要。Chernyshev、Kravchenko 和 Ananikov (2017) 的综述强调了使用这些呋喃衍生物作为化工行业替代原料的前景,有可能替代不可再生的碳氢化合物来源。
光敏应用
光敏保护基团
该化合物的结构组分,特别是硝基苯基基团,在光敏保护基团中得到应用。这些基团在合成化学中至关重要,显示出未来发展的希望。Amit、Zehavi 和 Patchornik (1974) 的综述讨论了此类基团的潜力,包括与 3-硝基苯基相关的基团,在增强合成工艺中的潜力。
生物催化和环境应用
呋喃的生物催化增值
呋喃固有的不稳定性(如化合物中的呋喃)对其合成改性提出了挑战。生物催化提供了一种解决此问题的高选择性方法,有可能减少副产品和废物。Domínguez de María 和 Guajardo (2017) 探索了应用于呋喃的各种生物催化转化,展示了有希望但适度的生产力。这种方法对呋喃的可持续增值具有潜力,值得进一步开发和评估。
化学合成
芳基亚甲基呋喃酮
该化合物的呋喃部分与芳基亚甲基呋喃酮密切相关,芳基亚甲基呋喃酮在与各种亲核试剂的化学反应中用途广泛。Kamneva、Anis’kova 和 Egorova (2018)系统整理了这些衍生物反应的数据,强调了反应方向对试剂、亲核试剂强度和条件的依赖性。这突出了该化合物在合成各种化学结构方面的潜力。
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-27-18-7-6-14(12-20(18)28-2)10-11-22-21(24)19-9-8-17(29-19)15-4-3-5-16(13-15)23(25)26/h3-9,12-13H,10-11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIUXZBNOGSHCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(3-nitrophenyl)furan-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-Chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2530437.png)
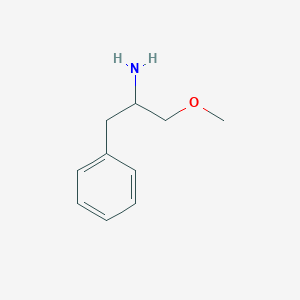
![(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine](/img/structure/B2530440.png)
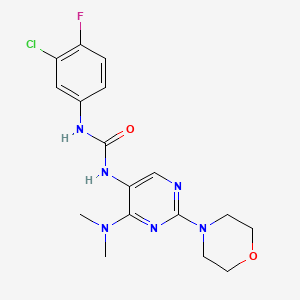



![2-oxo-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2530449.png)
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2530450.png)
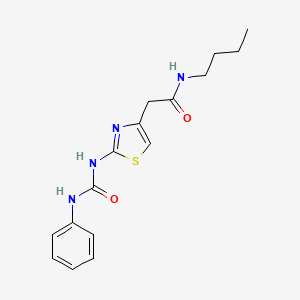
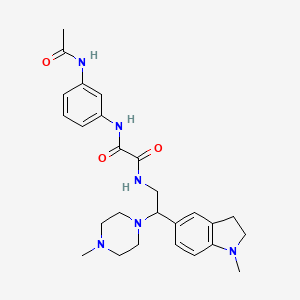
![6-bromo-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2530459.png)
